

A Spectroscopic Comparison of Isopropyl 4-Hydroxypiperidine-1-carboxylate and Its Precursors

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Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** and its precursors, 4-Hydroxypiperidine and Isopropyl chloroformate. The information presented herein is crucial for the unambiguous identification and characterization of these compounds in a laboratory setting. The synthesis of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is a common reaction in medicinal chemistry, and a thorough understanding of the spectroscopic changes from reactants to product is essential for reaction monitoring and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Isopropyl 4-Hydroxypiperidine-1-carboxylate** and its precursors. This data is essential for distinguishing the product from the starting materials and for assessing the purity of the synthesized compound. While experimental data for the precursors is readily available, the data for **Isopropyl 4-Hydroxypiperidine-1-carboxylate** is predicted and should be used as a reference.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (ppm) and Multiplicity
4-Hydroxypiperidine	1.45-1.60 (m, 2H), 1.85-1.95 (m, 2H), 2.55-2.70 (m, 2H), 3.05-3.20 (m, 2H), 3.60-3.75 (m, 1H), ~2.5-4.0 (br s, 2H, -OH, -NH)
Isopropyl chloroformate	1.40 (d, 6H), 5.05 (sept, 1H)[1]
Isopropyl 4-Hydroxypiperidine-1-carboxylate (Predicted)	1.22 (d, 6H), 1.40-1.55 (m, 2H), 1.75-1.85 (m, 2H), 3.00-3.15 (m, 2H), 3.65-3.80 (m, 3H), 4.80-4.95 (sept, 1H), ~1.7 (br s, 1H, -OH)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (ppm)
4-Hydroxypiperidine	35.0, 43.0, 67.0[2]
Isopropyl chloroformate	21.5, 73.0, 150.0
Isopropyl 4-Hydroxypiperidine-1-carboxylate (Predicted)	22.0, 34.0, 40.0, 67.0, 69.0, 155.0

Table 3: IR Spectroscopic Data

Compound	Key Absorption Bands (cm ⁻¹)
4-Hydroxypiperidine	3300-3100 (O-H, N-H stretching), 2940-2850 (C-H stretching), 1070 (C-O stretching)[3][4]
Isopropyl chloroformate	2980 (C-H stretching), 1775 (C=O stretching), 1150 (C-O stretching), 780 (C-Cl stretching)[5]
Isopropyl 4-Hydroxypiperidine-1-carboxylate	3400 (O-H stretching), 2975-2850 (C-H stretching), 1690 (C=O, urethane stretching), 1240 (C-O stretching), 1100 (C-N stretching)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
4-Hydroxypiperidine	101 (M+), 84, 70, 57, 44[6]
Isopropyl chloroformate	122/124 (M+), 78/80, 63, 45, 43[7]
Isopropyl 4-Hydroxypiperidine-1-carboxylate	187 (M+), 144, 128, 100, 84, 57, 43[8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate

This procedure outlines the N-acylation of 4-Hydroxypiperidine with Isopropyl chloroformate.

Materials:

- 4-Hydroxypiperidine
- Isopropyl chloroformate
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Anhydrous sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Dissolve 4-Hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
- Slowly add Isopropyl chloroformate (1.1 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **Isopropyl 4-Hydroxypiperidine-1-carboxylate**.

Spectroscopic Analysis

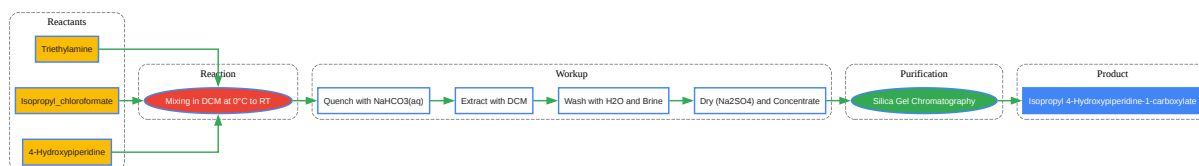
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform- d (CDCl_3), with tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr), while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, commonly with electron ionization (EI) at 70 eV for volatile compounds. The resulting fragmentation pattern provides information about the structure of the molecule.

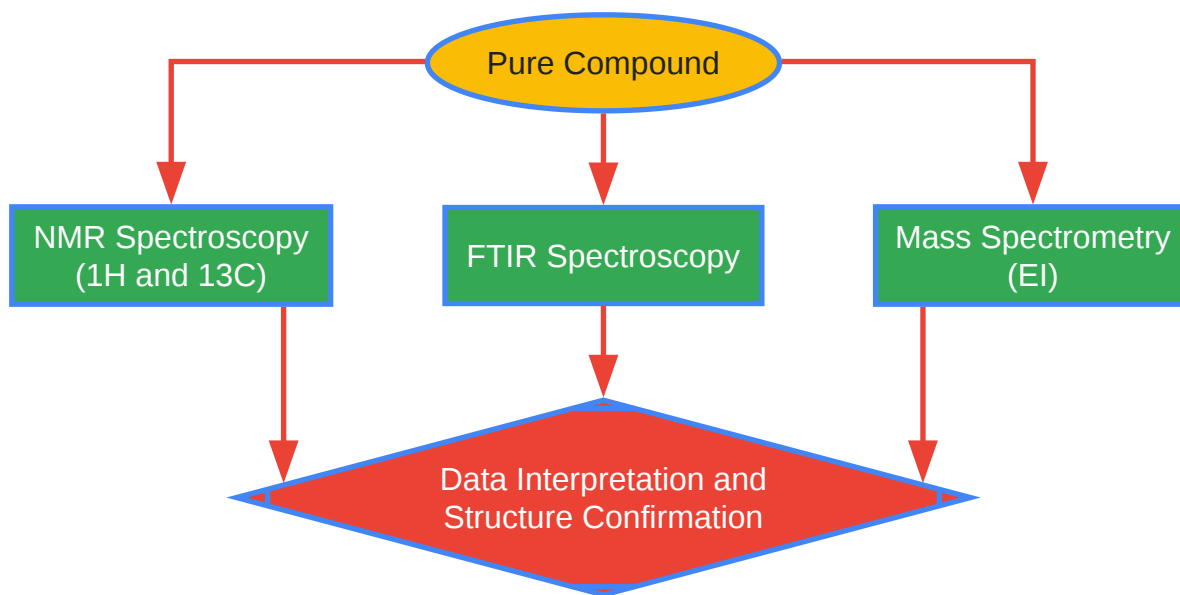
Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflow.



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Caption: Synthetic workflow for **Isopropyl 4-Hydroxypiperidine-1-carboxylate**.



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Caption: Analytical workflow for spectroscopic characterization.

Discussion

The spectroscopic data clearly illustrates the transformation of the precursors to the final product. In the ^1H NMR spectrum, the disappearance of the N-H proton signal of 4-Hydroxypiperidine and the appearance of the characteristic isopropyl group signals (a doublet and a septet) are key indicators of a successful reaction. Similarly, the ^{13}C NMR spectrum shows the appearance of new signals corresponding to the isopropyl group and the carbamate carbonyl carbon.

The IR spectrum provides further evidence of the reaction. The broad N-H and O-H stretching bands of 4-Hydroxypiperidine are replaced by a sharp O-H stretch and a strong C=O stretching band of the urethane group in the product. The characteristic C=O stretch of Isopropyl chloroformate at a higher wavenumber is absent in the product spectrum.

Mass spectrometry confirms the molecular weight of the product. The fragmentation patterns of the precursors and the product are distinct, allowing for their differentiation. The product's mass spectrum will show fragments corresponding to the loss of the isopropyl group and other characteristic cleavages of the piperidine ring.

This comprehensive spectroscopic guide serves as a valuable resource for researchers in the synthesis and analysis of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** and related compounds, facilitating efficient and accurate chemical characterization.

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